molecular formula C8H7IO3 B6308844 Methyl 2-hydroxy-3-iodobenzoate CAS No. 128033-28-3

Methyl 2-hydroxy-3-iodobenzoate

Cat. No. B6308844
CAS RN: 128033-28-3
M. Wt: 278.04 g/mol
InChI Key: OHZWUUAIDJLMAX-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-iodobenzoate (MIB) is an organic compound that is widely used in scientific research. It is a derivative of benzoic acid, and is used in a variety of applications, including as a reagent for the synthesis of other compounds. MIB is also known for its biochemical and physiological effects, which have been studied extensively in recent years.

Scientific Research Applications

Methyl 2-hydroxy-3-iodobenzoate has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in photochemical reactions, and as a starting material for the synthesis of other compounds. It has also been used in studies of the structure and properties of organic molecules, and as a tool for studying enzyme kinetics and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-3-iodobenzoate is not fully understood. However, it is believed to interact with proteins through hydrogen bonding and hydrophobic interactions. It is also believed to interact with DNA and RNA, and to act as a ligand in enzyme reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in recent years. It has been shown to have anti-inflammatory and anti-cancer properties, and to act as an antioxidant. It has also been shown to have an effect on the metabolism of carbohydrates, lipids, and proteins.

Advantages and Limitations for Lab Experiments

The use of Methyl 2-hydroxy-3-iodobenzoate in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and has a low toxicity. However, it can be difficult to purify, and it can react with other compounds in the reaction mixture.

Future Directions

The potential future directions for research on Methyl 2-hydroxy-3-iodobenzoate are numerous. It could be used in the development of new drugs and therapeutic agents, as well as in the development of new catalysts and reagents for organic synthesis. It could also be studied further for its biochemical and physiological effects, and for its potential applications in biotechnology. Additionally, it could be studied for its potential uses in the development of new materials and in environmental remediation.

Synthesis Methods

The synthesis of Methyl 2-hydroxy-3-iodobenzoate is relatively simple. It can be prepared by reacting methyl benzoate with hydroiodic acid in the presence of anhydrous zinc chloride as a catalyst. The reaction is carried out in anhydrous toluene at a temperature of 80-90°C, and the product is isolated by distillation. The yield of the reaction is typically around 70-80%.

properties

IUPAC Name

methyl 2-hydroxy-3-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZWUUAIDJLMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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